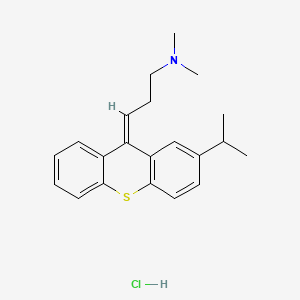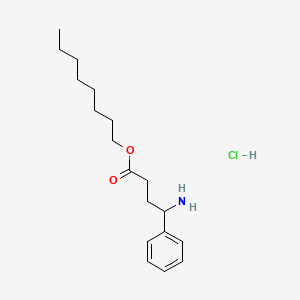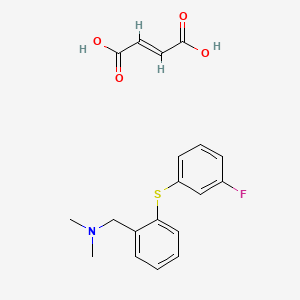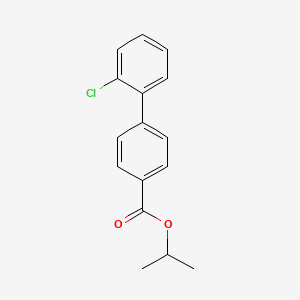
89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol: is a complex organic compound known for its surfactant properties. It belongs to the class of nonionic surfactants, which are widely used in various industrial and scientific applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol typically involves the ethoxylation of nonylphenol. The process starts with the reaction of nonylphenol with ethylene oxide under controlled conditions. This reaction is catalyzed by a base, such as potassium hydroxide, and is carried out at elevated temperatures (around 150-200°C) and pressures. The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to nonylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous reactors where nonylphenol and ethylene oxide are fed continuously into the reactor. The reaction conditions are carefully monitored to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol can undergo oxidation reactions, particularly at the nonylphenol moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the phenolic hydroxyl group. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Acyl chlorides, alkyl halides, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Esterified or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactant Research: Used to study the properties and applications of nonionic surfactants in various formulations.
Catalysis: Acts as a phase transfer catalyst in certain organic reactions.
Biology:
Cell Membrane Studies: Utilized in research involving cell membrane permeability and interactions due to its surfactant properties.
Medicine:
Drug Delivery: Investigated for its potential in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Detergents and Cleaners: Widely used in the formulation of industrial and household cleaning products.
Emulsifiers: Employed in the production of emulsions for various applications, including cosmetics and food products.
Mecanismo De Acción
The primary mechanism by which 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol exerts its effects is through its surfactant properties. The compound reduces the surface tension of water, allowing it to solubilize hydrophobic substances. This is achieved by the formation of micelles, where the hydrophobic tails of the molecule aggregate in the center, while the hydrophilic heads interact with the aqueous environment. This property is crucial for its applications in detergents, emulsifiers, and drug delivery systems.
Comparación Con Compuestos Similares
Nonylphenol Ethoxylates: These compounds vary in the degree of ethoxylation and have similar surfactant properties.
Octylphenol Ethoxylates: Similar in structure but with an octyl group instead of a nonyl group, leading to different hydrophobicity and solubility characteristics.
Alkylphenol Ethoxylates: A broader category that includes various alkyl chain lengths and degrees of ethoxylation.
Uniqueness: 89-(p-Nonylphenoxy)nonacosaoxanonaoctacontan-1-ol is unique due to its specific ethoxylation degree, which provides a balance of hydrophilic and hydrophobic properties suitable for a wide range of applications. Its ability to form stable micelles and emulsions makes it particularly valuable in industrial and scientific research settings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
2073-51-0 |
|---|---|
Fórmula molecular |
C75H144O31 |
Peso molecular |
1541.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C75H144O31/c1-2-3-4-5-6-7-8-9-74-10-12-75(13-11-74)106-73-72-105-71-70-104-69-68-103-67-66-102-65-64-101-63-62-100-61-60-99-59-58-98-57-56-97-55-54-96-53-52-95-51-50-94-49-48-93-47-46-92-45-44-91-43-42-90-41-40-89-39-38-88-37-36-87-35-34-86-33-32-85-31-30-84-29-28-83-27-26-82-25-24-81-23-22-80-21-20-79-19-18-78-17-16-77-15-14-76/h10-13,76H,2-9,14-73H2,1H3 |
Clave InChI |
FOZIPHNZSRQASN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)





![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
